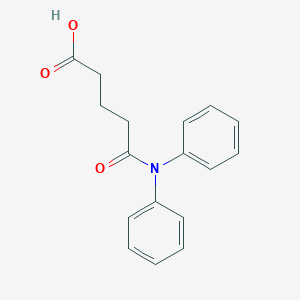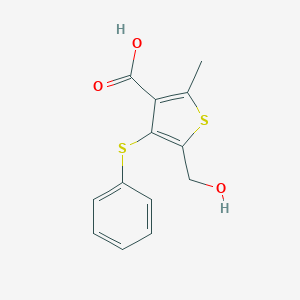![molecular formula C12H15NO3S B510431 ethyl 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 65416-88-8](/img/structure/B510431.png)
ethyl 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a thiophene derivative . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Synthesis Analysis
The synthesis of thiophene derivatives often involves the Gewald reaction . In this reaction, sulfur, an α-methylene carbonyl compound, and an α-cyano ester are combined to create aminothiophene derivatives . This approach offers the advantage over the prior known multistep thiophene-3-carboxylic acid ester synthesis methods of affording various thiophene derivatives in two synthetic steps from simple and available reagents .Molecular Structure Analysis
The molecular structure of ethyl 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate contains total 25 bond(s); 14 non-H bond(s), 7 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 ester(s) (aromatic), 1 secondary amide(s) (aliphatic) and 1 Thiophene(s) .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives often involve the use of desaminated aminothiophenes as precursors for thiophene derivatives with an annelated pyridinone cycle . Through subsequent diazotization and desamination reactions, 2-amino-thiophenes are converted into compounds .Applications De Recherche Scientifique
Pharmaceutical Applications
Thiophene derivatives are widely used as building blocks in pharmaceuticals. They have been incorporated into various drugs with antibacterial, antifungal, analgesic, anti-inflammatory, antioxidant, local anesthetic, and antitumor properties. For instance, β-lactam antibiotics like ticarcillin and cephaloridine contain thiophene moieties and are used to treat microbial infections .
Material Science
In material science, thiophene derivatives are utilized as corrosion inhibitors. They help protect materials from degradation due to chemical reactions with their environment .
Organic Electronics
Thiophene-mediated molecules are crucial in the advancement of organic semiconductors. They are used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are essential components in modern electronic devices .
Optical and Nonlinear Optical Properties
Cyclopentadithiophene (CPDT) derivatives exhibit interesting optical and nonlinear optical (NLO) properties. These properties are studied using quantum chemical calculations for potential applications in photonics and optoelectronics .
Medicinal Chemistry
In medicinal chemistry, thiophene derivatives serve as an anchor for chemists to produce combinatorial libraries and search for lead molecules with therapeutic potential .
Orientations Futures
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current research envisions to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives . Therefore, the future directions in this field could involve the development of new synthesis methods and the exploration of the biological activities of newly synthesized thiophene derivatives.
Propriétés
IUPAC Name |
ethyl 2-acetamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-3-16-12(15)10-8-5-4-6-9(8)17-11(10)13-7(2)14/h3-6H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOGSWSWWJSKGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B510360.png)
![5-[(4-Methoxyphenyl)amino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B510365.png)
![{2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B510366.png)
![Ethyl 4-[[5-(4-fluorophenyl)furan-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B510371.png)

![2-[(4-oxo-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B510408.png)
![Ethyl 4,5-dimethyl-2-[(2-pyrrolidin-1-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B510412.png)
![5-amino-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile](/img/structure/B510414.png)
![methyl 2-[2-(4-methylpiperidin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B510415.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B510418.png)
![4-{[2-(Ethoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B510419.png)
![4-{[3-(Ethoxycarbonyl)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B510423.png)
![Ethyl 3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B510426.png)